An In-depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dichlorobenzoyl chloride (DCBC), a pivotal chemical intermediate in the pharmaceutical and specialty chemical industries. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, key chemical reactions, and critical safety protocols associated with this highly reactive compound. The insights herein are grounded in established scientific principles and field-proven practices to ensure both technical accuracy and practical utility.
Core Physicochemical & Structural Properties
2,3-Dichlorobenzoyl chloride is a di-substituted aromatic acyl chloride. The presence of the electron-withdrawing chlorine atoms and the highly reactive acyl chloride group defines its chemical behavior, making it an excellent acylating agent but also demanding careful handling.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-Dichlorobenzoyl chloride | [2] |
| CAS Number | 2905-60-4 | [3][4] |
| Molecular Formula | C₇H₃Cl₃O | [2][4][5] |
| Molecular Weight | 209.46 g/mol | [2][3][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1][6] | [1][2][6] |
| Melting Point | 29-32 °C | [2][7] |
| Boiling Point | 167 °C | [6] |
| Density | ~1.498 g/cm³ | [1] |
| Solubility | Soluble in toluene. Reacts with water. | [1][6][8] |
| Sensitivity | Moisture sensitive.[1][6] | [1][6] |
Industrial Synthesis & Manufacturing Workflows
The industrial production of 2,3-Dichlorobenzoyl chloride is critical for ensuring a high-purity supply for downstream pharmaceutical synthesis. While several methods exist, two primary routes dominate commercial manufacturing: the chlorination of 2,3-dichlorobenzoic acid and the controlled hydrolysis of 2,3-dichlorobenzotrichloride.
Synthesis via Chlorination of 2,3-Dichlorobenzoic Acid
A common laboratory and industrial-scale method involves the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[3][6]
Mechanism: The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to a highly reactive intermediate. The subsequent elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases drives the reaction to completion, yielding the desired acyl chloride. The use of an inert atmosphere is crucial to prevent premature hydrolysis of the product.[6]
Synthesis via Hydrolysis of 2,3-Dichlorobenzotrichloride
A robust and scalable industrial method involves the photochlorination of 2,3-dichlorotoluene to form 2,3-dichlorobenzotrichloride, followed by a carefully controlled partial hydrolysis.[9][10] This process is advantageous as it starts from a more readily available raw material.
Causality Behind the Workflow: The photochlorination step, typically performed in a UV reactor, selectively chlorinates the methyl group of 2,3-dichlorotoluene.[9][10] The subsequent hydrolysis is a critical control point. By adding a stoichiometric amount of water, often with a catalyst like zinc chloride (ZnCl₂), one chlorine atom is replaced by a hydroxyl group, which then rearranges to form the acyl chloride.[3][11] Insufficient water leads to incomplete conversion, while excess water would result in the formation of the less reactive 2,3-dichlorobenzoic acid.
Caption: Industrial synthesis workflow for 2,3-Dichlorobenzoyl chloride.
Chemical Reactivity and Core Applications
The utility of 2,3-Dichlorobenzoyl chloride stems from the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for nucleophilic acyl substitution reactions. This property is extensively leveraged in the synthesis of complex organic molecules.
Key Intermediate in Lamotrigine Synthesis
The most prominent application of 2,3-Dichlorobenzoyl chloride is as a critical starting material for the synthesis of Lamotrigine, a widely used anti-epileptic and anticonvulsant agent.[9][10]
The synthetic pathway begins with the conversion of 2,3-Dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide.[12] This step is a cornerstone of the entire process.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
-
Reactor Loading: A suitable reactor is charged with 2,3-Dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (CuCN) (1.0-1.2 eq).[9][12]
-
Heating: The mixture is heated to a temperature of 160-165 °C and stirred vigorously.[9][12]
-
Reaction Monitoring: The reaction is maintained at this temperature for several hours (e.g., 7 hours), with progress monitored by a suitable chromatographic method such as HPLC or GC to ensure complete consumption of the starting material.[12]
-
Work-up: Upon completion, the reaction mixture is cooled, and a solvent such as toluene is added to dissolve the product and precipitate inorganic salts.[9][12]
-
Purification: The inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure, and the crude 2,3-dichlorobenzoyl cyanide is purified by crystallization or distillation to yield a high-purity product.[12]
This cyanide intermediate is then reacted with aminoguanidine, followed by cyclization, to form the final Lamotrigine molecule.[10][13]
Caption: Key reaction pathway from DCBC to the drug Lamotrigine.
Applications in Agrochemicals, Dyes, and Polymers
Beyond pharmaceuticals, 2,3-Dichlorobenzoyl chloride serves as a versatile intermediate in several other industries:
-
Agrochemicals: It is used in the synthesis of certain pesticides and herbicides, where the dichlorophenyl moiety is a key structural feature for biological activity.[1]
-
Dyes and Pigments: The reactive nature of the compound facilitates its incorporation into complex dye structures.[1]
-
Polymers: It can be used in the production of specialty polymers, where its reactivity is essential for creating robust polymer backbones.[1]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 2,3-Dichlorobenzoyl chloride is paramount, especially for pharmaceutical applications. The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Purity Assay by Gas Chromatography (GC)
GC is the standard method for determining the purity (assay) of 2,3-Dichlorobenzoyl chloride.[3][11]
-
Principle: The sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.
-
Generalized Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a non-reactive, volatile solvent (e.g., hexane or toluene).
-
Injection: A small volume (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: A non-polar capillary column (e.g., DB-1 or DB-5) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to ensure the separation of impurities from the main peak.
-
Detection: The FID detects the organic compounds as they elute from the column.
-
Quantification: The purity is calculated based on the area percent of the main 2,3-Dichlorobenzoyl chloride peak relative to the total area of all peaks.
-
Reaction Monitoring by HPLC
HPLC is often used to monitor the progress of reactions involving 2,3-Dichlorobenzoyl chloride, such as its conversion to the cyanide intermediate.[12]
-
Principle: A liquid sample is pumped through a column packed with a stationary phase under high pressure. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase.
-
Representative System: A reverse-phase C18 column is typically effective.[14] The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[14] A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the non-polar product from the more polar starting materials or byproducts. Detection is commonly performed using a UV detector at a wavelength around 215 nm.[14]
Safety, Handling, and Storage
2,3-Dichlorobenzoyl chloride is a hazardous chemical that requires strict safety protocols.[2][15]
GHS Hazard Identification:
-
Corrosion: Causes severe skin burns and eye damage.[2][8][15]
-
Respiratory Hazard: Inhalation may cause respiratory irritation and chemical pneumonitis.[2][15]
-
Environmental Hazard: Very toxic to aquatic life.[2]
Personal Protective Equipment (PPE) and Handling
-
Handling: All work must be conducted in a well-ventilated chemical fume hood.[8][15] Avoid all personal contact, including inhalation of dust or vapors.[8]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.[15]
-
Body Protection: Wear a lab coat or chemical-resistant apron.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion can cause severe damage and perforation of the esophagus and stomach; seek immediate medical attention.[15]
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[8] Store under an inert gas atmosphere to prevent contact with moisture.
-
Incompatibilities: The compound is highly reactive with water, strong bases, alcohols, and amines. It is incompatible with alkalies and oxidizing agents.[8] It can also react with mild steel, producing flammable hydrogen gas.[8]
Conclusion
2,3-Dichlorobenzoyl chloride is a high-value, reactive intermediate whose industrial importance is intrinsically linked to the production of life-saving pharmaceuticals like Lamotrigine. Its unique chemical properties, born from its dichlorinated aromatic ring and acyl chloride functionality, make it a powerful tool in organic synthesis. However, this same reactivity necessitates a deep understanding of its properties and strict adherence to rigorous handling, storage, and quality control protocols. This guide serves as a foundational resource for professionals who seek to utilize this compound safely and effectively in their research and development endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17944, 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]
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LookChem. (n.d.). Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]
- Bosch, J. F., et al. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. U.S.
- Bosch, J. F., et al. (2007). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichlorobenzoyl chloride, 97%. Retrieved from [Link]
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ResearchGate. (2014). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. Retrieved from [Link]
- Bosch, J. F., et al. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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